molecular formula C27H16ClFN4OS2 B10868813 6-chloro-3-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one

6-chloro-3-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one

Cat. No.: B10868813
M. Wt: 531.0 g/mol
InChI Key: OCYAWUUQOQYUQH-UHFFFAOYSA-N
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Description

This compound belongs to the class of indole derivatives, which have garnered significant interest due to their diverse biological activities. The indole scaffold is found in various synthetic drug molecules and natural products. Physically, indole derivatives are crystalline and colorless, often possessing specific odors. The compound’s structure includes a quinoline ring fused with an indole moiety, making it an intriguing heterocyclic system .

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the condensation of a 4-phenylquinoline-2(1H)-one precursor with a 4-substituted-5-phenyl-4H-1,2,4-triazole-3-thiol. The chlorination of the resulting intermediate yields the desired product.

Reaction Conditions::

    Condensation Step: The reaction typically occurs under reflux conditions using appropriate solvents (e.g., DMF or DMSO) and acid catalysts.

    Chlorination Step: Chlorination is achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Industrial Production:: While industrial-scale production methods may vary, the synthetic route remains consistent. Optimization of reaction conditions and purification steps ensures efficient production.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.

    Reduction: Reduction processes can yield reduced derivatives.

    Substitution: Substitution reactions at the phenyl or heterocyclic positions are possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents (e.g., sodium azide, alkyl halides).

Major Products:: The specific products depend on the reaction conditions and substituents. Oxidation may yield quinoline N-oxides, while reduction could lead to saturated derivatives.

Scientific Research Applications

This compound finds applications across various fields:

    Chemistry: As a versatile building block for the synthesis of other compounds.

    Biology: Potential bioactivity, including antiviral, anti-inflammatory, and antimicrobial effects.

    Medicine: Investigated for its therapeutic potential against specific diseases.

    Industry: Used in the development of novel materials or pharmaceuticals.

Mechanism of Action

The compound likely interacts with specific molecular targets or pathways, influencing cellular processes. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While I don’t have specific data on similar compounds, researchers often compare this compound’s properties with related indole derivatives. Its unique structural features may contribute to distinct biological effects.

Properties

Molecular Formula

C27H16ClFN4OS2

Molecular Weight

531.0 g/mol

IUPAC Name

6-chloro-3-[[4-(4-fluorophenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C27H16ClFN4OS2/c28-17-8-13-21-20(15-17)23(16-5-2-1-3-6-16)24(26(34)30-21)36-27-32-31-25(22-7-4-14-35-22)33(27)19-11-9-18(29)10-12-19/h1-15H,(H,30,34)

InChI Key

OCYAWUUQOQYUQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)SC4=NN=C(N4C5=CC=C(C=C5)F)C6=CC=CS6

Origin of Product

United States

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